
6-Methylsulfanylphenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylsulfanylphenanthridine is a heterocyclic aromatic compound that belongs to the phenanthridine family. Phenanthridines are known for their diverse biological activities, including DNA binding, antitumor, and antiparasitic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylsulfanylphenanthridine can be achieved through several methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation . Another method includes the use of copper-catalyzed intramolecular N-aryl bond-forming processes under basic conditions . Additionally, I2-mediated sp3 C–H amination of aniline precursors provides a straightforward route to phenanthridine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal-free and additive-free conditions is preferred to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylsulfanylphenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 6-methylphenanthridine.
Substitution: Introduction of halogen or nitro groups onto the phenanthridine ring.
Wissenschaftliche Forschungsanwendungen
6-Methylsulfanylphenanthridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its DNA-binding properties and potential as a fluorescent marker.
Medicine: Investigated for its antitumor and antiparasitic activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 6-Methylsulfanylphenanthridine involves its interaction with DNA, where it intercalates between base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This interaction is facilitated by the planar structure of the phenanthridine ring and the presence of the methylsulfanyl group, which enhances binding affinity. The compound also targets specific enzymes involved in DNA repair and replication, contributing to its antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Phenanthridine: The parent compound, known for its DNA-binding properties.
6-Methylphenanthridine: Lacks the sulfanyl group, resulting in different reactivity and applications.
6-Sulfanylphenanthridine: Similar structure but without the methyl group, affecting its chemical behavior.
Uniqueness: 6-Methylsulfanylphenanthridine is unique due to the presence of both the methyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
46493-82-7 |
|---|---|
Molekularformel |
C14H11NS |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
6-methylsulfanylphenanthridine |
InChI |
InChI=1S/C14H11NS/c1-16-14-12-8-3-2-6-10(12)11-7-4-5-9-13(11)15-14/h2-9H,1H3 |
InChI-Schlüssel |
LPAMJYKDHPCCAI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
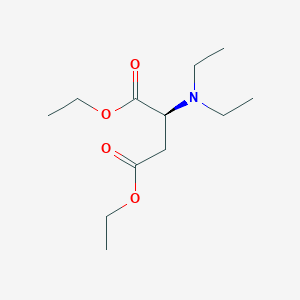
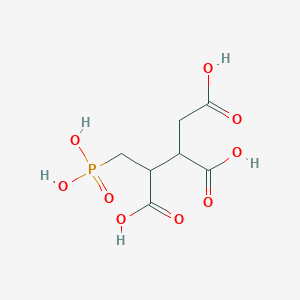
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
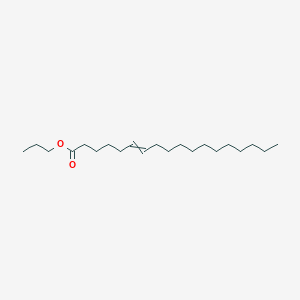
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

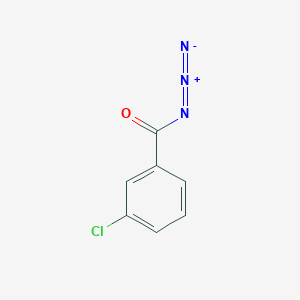
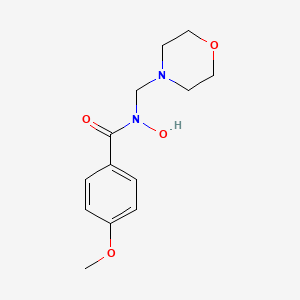
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
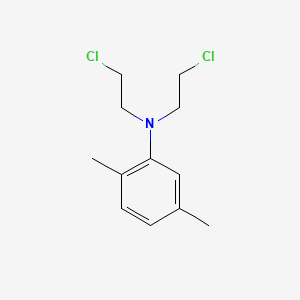
![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)
